N-methylthiophene-2-carboxamide
Overview
Description
N-Methylthiophene-2-carboxamide is a compound that is structurally related to various thiophene derivatives which have been synthesized and studied for their potential biological activities. Although the provided papers do not directly discuss N-Methylthiophene-2-carboxamide, they do provide insights into the synthesis, structure, and properties of related thiophene carboxamide compounds, which can be informative for understanding N-Methylthiophene-2-carboxamide.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, thioamide derivatives, which are structurally similar to N-Methylthiophene-2-carboxamide, can be synthesized by reacting an isothiocyanate with the carbanion of a corresponding cyclic precursor or by reacting ammonia or an amine with a dithio ester prepared from the same precursor . Additionally, N-arylated methyl 2-aminothiophene-3-carboxylate can be synthesized via Chan-Lam cross-coupling, which involves the reaction of methyl 2-aminothiophene-3-carboxylate with arylboronic acids or potassium aryltrifluoroborate salts .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can adopt various conformations and can be substituted at different positions to yield a wide range of compounds. For example, in N-butylthiophene-3-carboxamide, the N-butylcarboxamide group is almost planar with the aromatic thiophene ring . The molecular structure can be stabilized by intramolecular hydrogen bonds, as seen in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated to yield methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which can further react with alcohols to produce thiophene-2,4-diols . These reactions demonstrate the reactivity of the thiophene ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For instance, the pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The compound's structure was also analyzed using Hirshfeld surface analysis, which provides insight into the intermolecular interactions within the crystal structure. Additionally, the compound's non-linear optical properties were investigated, indicating potential applications in materials science .
Scientific Research Applications
Antibacterial and Antifungal Activity
N-methylthiophene-2-carboxamide derivatives have been studied for their antibacterial and antifungal properties. Research on compounds such as N-(dipropylcarbamothioyl)-thiophene-2-carboxamide and its metal(II) complexes showed significant activity against various bacterial and fungal strains, with metal complexes exhibiting more potent effects than the parent ligands (Hanif et al., 2014).
Anticancer Properties
Certain N-methylthiophene-2-carboxamide derivatives, like 3- and 5-methylthiophene-2-carboxaldehyde alpha-(N)-heterocyclichydrazones, have been synthesized and found to possess antiproliferative properties, showing tumor growth inhibition activity against various cell lines (Savini et al., 2004).
Synthesis and Characterization
The synthesis and characterization of various N-methylthiophene-2-carboxamide derivatives have been explored, with processes designed to improve efficiency and safety. For example, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate was developed, providing advantages such as operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).
Anticonvulsant Activity
Research into the anticonvulsant properties of N-methylthiophene-2-carboxamide derivatives has been conducted. Schiff bases of 2-aminothiophenes, for instance, have been evaluated for their anticonvulsant activity using methods like maximum electroshock-induced seizure and pentylenetetrazole-induced seizure tests (Kunda et al., 2013).
Photophysical Properties
N-methylthiophene-2-carboxamide and its derivatives have been utilized in studies focusing on photophysical properties. For instance, a study explored the synthesis of a photoswitchable colorimetric sensor for fluoride based on a dithienylethene unit, indicating potential applications in sensing technologies (Li et al., 2018).
Safety And Hazards
The safety information for N-methylthiophene-2-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
N-methylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIOYAYNFFHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878909 | |
Record name | 2-Thiophenecarboxamide,N-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylthiophene-2-carboxamide | |
CAS RN |
39880-77-8 | |
Record name | 2-Thiophenecarboxamide,N-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylthiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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